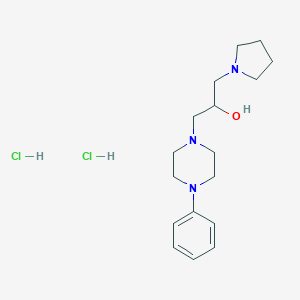
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEPAP, and it is a psychoactive agent that has been found to have several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
PEPAP has been found to have potential therapeutic applications in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug addiction therapy. Additionally, PEPAP has been found to have a potential role in cancer treatment due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
PEPAP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The compound also has an affinity for dopamine D2 receptors. These actions are believed to be responsible for the compound's psychoactive effects and potential therapeutic applications.
Biochemische Und Physiologische Effekte
PEPAP has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
PEPAP has several advantages for lab experiments, including its relatively low toxicity and high potency. However, the compound's psychoactive effects may make it difficult to use in certain types of experiments, and its limited availability may also pose a challenge.
Zukünftige Richtungen
There are several future directions for research on PEPAP. One area of interest is the compound's potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs may lead to the discovery of even more potent and effective compounds.
Synthesemethoden
PEPAP is synthesized using a multi-step process that involves the reaction of piperazine with 1-phenyl-2-chloroethane. The reaction product is then treated with pyrrolidine to yield the desired compound. The final step involves the formation of dihydrochloride salt by reacting PEPAP with hydrochloric acid.
Eigenschaften
CAS-Nummer |
198767-56-5 |
|---|---|
Produktname |
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride |
Molekularformel |
C17H29Cl2N3O |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
InChI-Schlüssel |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Kanonische SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Synonyme |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



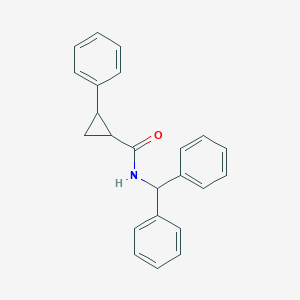
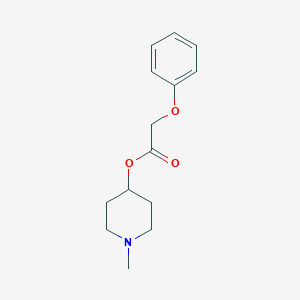
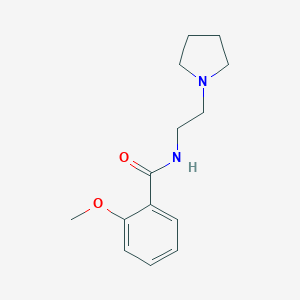
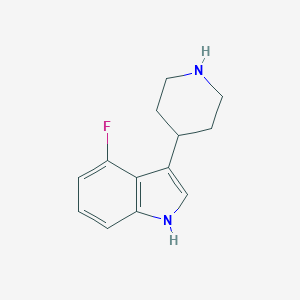
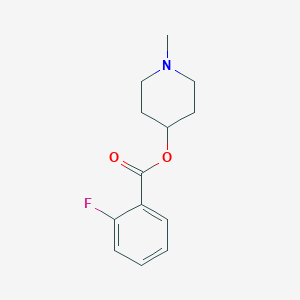
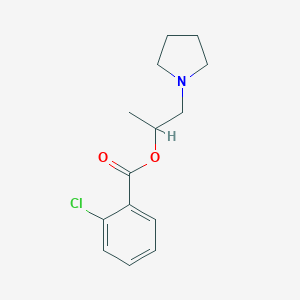
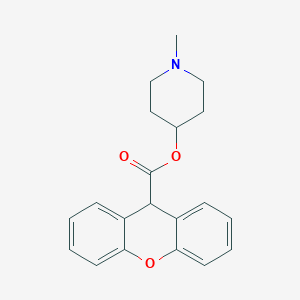
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
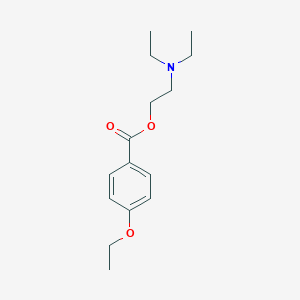
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
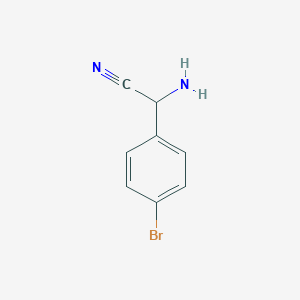
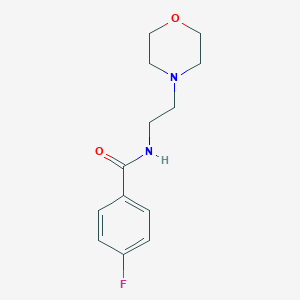
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)